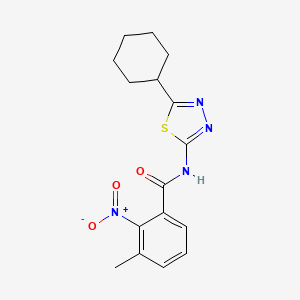
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as CITAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
作用機序
The exact mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, several studies have suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exerts its pharmacological effects by modulating various signaling pathways. For instance, a study conducted by Zhang et al. (2019) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the activation of the NF-κB signaling pathway, which is known to play a critical role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to exhibit several biochemical and physiological effects. For instance, a study conducted by Zhang et al. (2019) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins, which are known to play a critical role in the regulation of inflammation.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potent pharmacological effects. 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer effects, which makes it a promising candidate for the development of new therapeutics. However, one of the main limitations of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is its potential toxicity. Several studies have reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be toxic to certain cell types, which could limit its therapeutic applications.
将来の方向性
There are several future directions for the research on 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of research is to further elucidate the mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. Moreover, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide for the treatment of various diseases. Finally, there is a need to develop more potent and selective analogs of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide with improved pharmacological properties.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. However, further studies are needed to fully elucidate the mechanism of action of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide and to evaluate its safety and efficacy for the treatment of various diseases.
合成法
The synthesis of 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 4-chlorobenzaldehyde with 5-isobutyl-1,3,4-thiadiazol-2-amine to form the corresponding Schiff base. This intermediate is then reacted with acryloyl chloride to yield 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. The overall synthesis method is depicted in the following reaction scheme:
科学的研究の応用
3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic effects. For instance, a study conducted by Liu et al. (2017) demonstrated that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exhibited potent anti-inflammatory and analgesic effects in a rat model of rheumatoid arthritis. The authors suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory and analgesic effects, 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has also been found to possess anti-cancer properties. A study conducted by Li et al. (2018) reported that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. The authors suggested that 3-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide could be a potential anti-cancer agent.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-10(2)9-14-18-19-15(21-14)17-13(20)8-5-11-3-6-12(16)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODBZSKRNYRSB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-naphtho[1,2-d]imidazol-2-ylmethyl cyclohexanecarboxylate](/img/structure/B5822542.png)

![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5822568.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5822579.png)
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5822582.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5822590.png)


![6-chloro-2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5822616.png)
![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)

